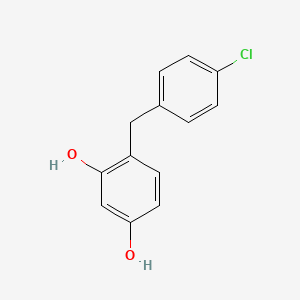
4-(4-Chlorobenzyl)benzene-1,3-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be complex, involving multiple steps and the use of various reagents and catalysts. For example, the synthesis of polystannylated benzene derivatives from tribromobenzene and their subsequent conversion to chloromercurio derivatives is discussed, which involves halogen-metal exchange reactions and the use of mercuric chloride . This suggests that the synthesis of 4-(4-Chlorobenzyl)benzene-1,3-diol might also involve halogenated intermediates and specific reagents to introduce the chlorobenzyl group.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized by X-ray crystallography, as seen in the study of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one . The dihedral angles and intermolecular interactions such as hydrogen bonding and π-π interactions play a significant role in the molecular packing in the solid state. These structural features are likely to be relevant for 4-(4-Chlorobenzyl)benzene-1,3-diol as well, affecting its crystal structure and stability.
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds can be inferred from their electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties influence the compound's behavior in chemical reactions, including its electrophilic and nucleophilic sites, as well as its potential biological activity . The presence of a chlorobenzyl group could affect the electron density distribution and thus the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are often determined by their intermolecular interactions and solvation effects in different solvents. For instance, the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol shows how solvent molecules can influence the band gap energies and reactive sites of a compound . Similarly, the polymorphism observed in 1,3,5-tris(4-chlorobenzoyl)benzene indicates that different crystal forms can have distinct physical properties, such as melting points and solubility, which could also apply to 4-(4-Chlorobenzyl)benzene-1,3-diol .
Applications De Recherche Scientifique
Sonolytic Degradation in Aqueous Solutions
4-(4-Chlorobenzyl)benzene-1,3-diol and similar compounds, including chlorobenzene, dichlorobenzene, and others, have been studied for their degradation in aqueous solutions using sonolysis with ultrasound. These studies are significant in understanding the environmental impact and treatment of hazardous organic compounds in water. (Okuno et al., 2000)
Solvatochromic Effect Studies
The absorption spectra of derivatives of 4-(4-Chlorobenzyl)benzene-1,3-diol have been investigated to understand solvatochromic effects. These studies are vital in the field of computational chemistry, particularly for understanding solute-solvent interaction mechanisms and their influence on electronic transitions. (Gülseven et al., 2009)
Crystallographic Analysis
Crystallographic studies of compounds related to 4-(4-Chlorobenzyl)benzene-1,3-diol have been conducted to understand their molecular structure and potential applications. These studies are crucial for material science and pharmaceutical research. (Yang et al., 2007)
Catalytic Oxidation Studies
Research on the catalytic oxidation of chlorinated benzenes, including 4-(4-Chlorobenzyl)benzene-1,3-diol, over specific catalysts, has implications for environmental chemistry and pollution control strategies. (Lichtenberger & Amiridis, 2004)
Cytotoxic Activity Against Cancer Cell Lines
Studies have explored the synthesis of compounds similar to 4-(4-Chlorobenzyl)benzene-1,3-diol and their cytotoxic activities against various human cancer cell lines. This research is vital in the development of new cancer therapies. (Karpińka et al., 2011)
Spectroscopic Studies on Molecular Aggregation
Spectroscopic studies of 4-(4-Chlorobenzyl)benzene-1,3-diol derivatives have been conducted to understand molecular aggregation phenomena. These findings are significant in the fields of molecular biology and pharmacology. (Matwijczuk et al., 2016)
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(15)8-13(10)16/h1-6,8,15-16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYNBOVNNIZYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279046 | |
| Record name | 4-(4-chlorobenzyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)benzene-1,3-diol | |
CAS RN |
6280-43-9 | |
| Record name | MLS000737941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-chlorobenzyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





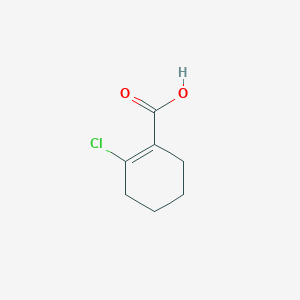
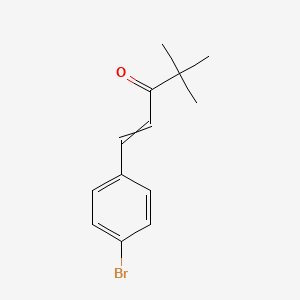
![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)

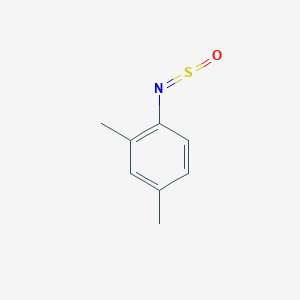

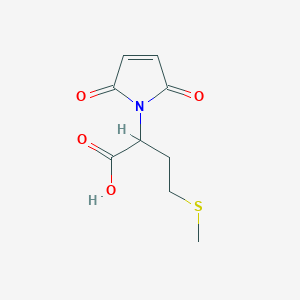

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)
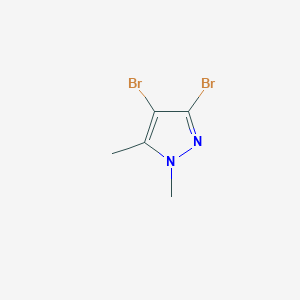
![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)
